4-Pyridylmercaptoacetyl chloride hydrochloride
Overview
Description
4-Pyridylmercaptoacetyl chloride hydrochloride is a chemical compound with the molecular formula C7H7Cl2NOS and a molecular weight of 224.1 g/mol . It is commonly used as an intermediate in the synthesis of various pharmaceuticals, particularly cephalosporin derivatives . The compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Pyridylmercaptoacetyl chloride hydrochloride typically involves the reaction of 4-chloropyridine hydrochloride with thioglycolic acid in the presence of sodium hydroxide . The reaction mixture is heated under reflux conditions for several hours, followed by acidification and purification steps to obtain the final product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of efficient purification techniques, such as crystallization and filtration, ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Pyridylmercaptoacetyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides and sulfones, and reduction to form thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include amides, esters, and thioesters.
Oxidation Products: Sulfoxides and sulfones are the major products.
Reduction Products: Thiols are commonly formed.
Scientific Research Applications
4-Pyridylmercaptoacetyl chloride hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Pyridylmercaptoacetyl chloride hydrochloride involves its reactivity towards nucleophiles. The chloride group is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various substituted products . This reactivity is exploited in the synthesis of pharmaceuticals and other organic compounds.
Comparison with Similar Compounds
Similar Compounds
4-Pyridylthioacetic acid: Similar in structure but lacks the chloride group, making it less reactive in substitution reactions.
4-Pyridylmethylthioacetate: Contains a methyl group instead of a chloride, altering its reactivity and applications.
Uniqueness
4-Pyridylmercaptoacetyl chloride hydrochloride is unique due to its high reactivity and versatility in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals .
Properties
IUPAC Name |
2-pyridin-4-ylsulfanylacetyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS.ClH/c8-7(10)5-11-6-1-3-9-4-2-6;/h1-4H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONINFWNBKWMUCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1SCC(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067289 | |
Record name | Acetyl chloride, (4-pyridinylthio)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27230-51-9 | |
Record name | Acetyl chloride, 2-(4-pyridinylthio)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27230-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridylmercaptoacetyl chloride hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027230519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyl chloride, 2-(4-pyridinylthio)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetyl chloride, (4-pyridinylthio)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-pyridylthio)acetyl chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PYRIDYLMERCAPTOACETYL CHLORIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW83OG0Y61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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